molecular formula C20H29NO3 B1325702 Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate CAS No. 898771-10-3

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate

Cat. No.: B1325702
CAS No.: 898771-10-3
M. Wt: 331.4 g/mol
InChI Key: NLYDPDZDXAZFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate typically involves the reaction of ethyl heptanoate with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and cognitive-enhancing properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, including the cholinergic and glutamatergic systems. It may also interact with various receptors and enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

  • Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
  • Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
  • 4-Cyano-4’-piperidinomethyl benzophenone

These compounds share similar structural features but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

ethyl 7-oxo-7-[3-(pyrrolidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDPDZDXAZFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643233
Record name Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-10-3
Record name Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.